molecular formula C16H16O2 B8314177 2-(4-Methoxy-phenyl)-1-m-tolyl-ethanone

2-(4-Methoxy-phenyl)-1-m-tolyl-ethanone

Cat. No. B8314177
M. Wt: 240.30 g/mol
InChI Key: CKAGJDRCWLOJKL-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (141.7 mg, 1.0 mmol), 1-(m-tolyl)ethanone (336.2 mg, 2.5 mmol), palladium cinnamyl chloride (7.8 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (18.4 mg, 0.045 mmol), K3PO43H2O (664.9 mg, 2.5 mmol) in 3 mL dry toluene at 110° C. for 23 h. 2-(4′-Methoxyphenyl)-1-(m-tolyl)-1-ethanone (176.4 mg) was obtained with a yield of 74% as solid. m.p.: 56.7-57.8° C. (n-hexane); 1H NMR (300 MHz, CDCl3) δ 7.82-7.75 (m, 2H, ArH), 7.36-7.27 (m, 2H, ArH), 7.20-7.10 (m, 2H, ArH), 6.88-6.79 (m, 2H, ArH), 4.18 (s, 2H, CH2), 3.73 (s, 3H, OCH3), 2.37 (s, 3H, ArCH3); 13C NMR (75 MHz, CDCl3) δ 198.0, 158.3, 138.2, 136.4, 133.7, 130.3, 128.9, 128.3, 126.4, 125.7, 113.9, 55.0, 44.4, 21.2; IR (KBr) v (cm−1) 3034, 2999, 2933, 2835, 1694, 1682, 1614, 1585, 1515, 1463, 1301, 1282, 1246, 1178, 1156, 1107, 1035, 1000; MS (70 eV, EI) m/z (%): 241 (M++1, 1.89), 240 (M+, 10.02), 119 (100); Anal. Calcd. for C16H16O2: C, 79.97; H, 6.71. Found: C, 79.71; H, 6.69.
Quantity
141.7 mg
Type
reactant
Reaction Step One
Quantity
336.2 mg
Type
reactant
Reaction Step Two
Quantity
18.4 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](Cl)=[CH:5][CH:4]=1.[C:10]1([CH3:19])[CH:15]=[CH:14][CH:13]=[C:12]([C:16](=[O:18])[CH3:17])[CH:11]=1.P>C1(C)C=CC=CC=1.C(Cl)C=CC1C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:17][C:16]([C:12]2[CH:11]=[C:10]([CH3:19])[CH:15]=[CH:14][CH:13]=2)=[O:18])=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
141.7 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
336.2 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)C(C)=O)C
Step Three
Name
Quantity
18.4 mg
Type
reactant
Smiles
P
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 110° C.
CUSTOM
Type
CUSTOM
Details
for 23 h
Duration
23 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 176.4 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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